Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide
Description
Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is a quaternary ammonium salt characterized by a methaniminium core (NH=C(NH2)+) substituted with a sulfur-linked 2-(methoxycarbonyl)benzyl group. The methoxycarbonyl moiety (-OCOCH3) at the ortho position of the benzyl ring introduces steric and electronic effects, while the sulfanyl bridge (-S-) enhances nucleophilicity. This compound is structurally related to other onium salts (e.g., phosphonium, sulfonium) but differs in its cationic center and functional group arrangement.
Properties
IUPAC Name |
[amino-[(2-methoxycarbonylphenyl)methylsulfanyl]methylidene]azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.BrH/c1-14-9(13)8-5-3-2-4-7(8)6-15-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVBRVZPQAGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC(=[NH2+])N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide typically involves the reaction of 2-(methoxycarbonyl)benzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiourea attacks the benzyl chloride, forming the desired product after subsequent purification steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxycarbonyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with thiol groups in proteins.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting specific biochemical pathways.
Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide exerts its effects involves its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular targets and pathways, including those involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Quaternary Ammonium Salts with Benzyl Substituents
- S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide (AET) Structure: Contains a thiourea-derived cationic core (NH2-C(=S)-NH-CH2CH2-NH2+) paired with bromide and hydrobromide anions . Key Differences: AET lacks the methoxycarbonylbenzyl group, making it less sterically hindered but more polar. Synthesis: Prepared via alkylation of thiourea derivatives, contrasting with the target compound’s likely nucleophilic substitution pathway.
Phosphonium Salts with Methoxycarbonylbenzyl Groups
- [4-(Methoxycarbonyl)benzyl]triphenylphosphonium Bromide
- Structure : Features a triphenylphosphonium cation with a 4-methoxycarbonylbenzyl substituent .
- Key Differences : The phosphonium center (P+) vs. the methaniminium (N+) alters reactivity. Phosphonium salts are widely used in Wittig reactions, while the target compound may serve as an alkylation agent.
- Crystal Structure : The P+···Br– distance (4.382 Å) indicates weaker ion pairing compared to typical quaternary ammonium salts, which exhibit stronger electrostatic interactions .
Sulfonium Salts
- Dimethylsulfonium Bromide Derivatives
- Structure : Sulfur-centered cations (e.g., [CH3]2S+-R) paired with bromide .
- Key Differences : Sulfonium salts exhibit lower thermal stability than quaternary ammonium salts. The target compound’s methaniminium core may confer greater hydrolytic stability.
- Applications : Used as enzyme inhibitors (e.g., tissue transglutaminase), whereas the target compound’s applications remain unexplored .
Physicochemical Properties and Reactivity
Electronic and Steric Effects
- The sulfanyl bridge enhances electron delocalization, increasing the cationic center’s electrophilicity relative to non-sulfur analogs.
Biological Activity
Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide, with the CAS number 21784-51-0, is a compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.
- Molecular Formula : C10H13BrN2O2S
- Molecular Weight : 305.19 g/mol
- Melting Point : 167-168 °C
The structure of this compound features a methoxycarbonyl group and a sulfanyl group, which are significant in determining its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its cytotoxicity and potential therapeutic applications.
Cytotoxicity and Antitumor Activity
- Cytotoxicity Studies : Research indicates that compounds with similar structural motifs to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, palladium(II) complexes derived from similar thiosemicarbazones have shown significant antitumor activity against human leukemia cell lines, highlighting a potential pathway for further exploration of this compound's efficacy against tumors .
- Mechanisms of Action : The mechanism behind the cytotoxic effects often involves the induction of apoptosis in cancer cells. Studies have demonstrated that certain complexes can inhibit cell proliferation and induce apoptotic pathways, suggesting that this compound may exhibit similar mechanisms due to its structural characteristics .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound could possess antimicrobial activity as well. The minimum inhibitory concentration (MIC) values for structurally related compounds have been assessed against various bacterial strains, indicating potential for further research in this area .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antitumor Activity : A study on palladium(II) complexes revealed that they were more cytotoxic compared to their free ligands when tested against leukemia cell lines. This suggests that metal complexation may enhance the biological activity of similar compounds .
- Antimicrobial Testing : Research assessing the antimicrobial efficacy of thiosemicarbazone derivatives found notable activity against several microbial strains, which could be indicative of the potential antimicrobial properties of this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrN2O2S |
| Molecular Weight | 305.19 g/mol |
| Melting Point | 167-168 °C |
| Potential Antitumor Activity | Yes |
| Potential Antimicrobial Activity | Yes |
Q & A
Q. How can high-throughput crystallography pipelines improve structural determination of labile derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
